REACTION_CXSMILES
|
[OH-].[K+].O.NN.[CH3:6][O:7][C:8]12[CH2:15][CH2:14][CH:11]([CH2:12][CH2:13]1)[CH2:10][C:9]2=O>C(O)CO>[CH3:6][O:7][C:8]12[CH2:15][CH2:14][CH:11]([CH2:12][CH2:13]1)[CH2:10][CH2:9]2 |f:0.1,2.3|
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
COC12C(CC(CC1)CC2)=O
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
195 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated for an additional hour
|
Type
|
CUSTOM
|
Details
|
The flask was then fitted for distillation, and approximate 20 mL (two layers) of liquid
|
Type
|
CUSTOM
|
Details
|
was collected over a period of 1 h at 195° C
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
Subsequent dropwise addition of water (215 mL)
|
Type
|
CUSTOM
|
Details
|
to the reaction over a period of 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
afforded a second fraction of distillates (approximately 180 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined distillates were extracted with ether (3×80 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed
|
Name
|
|
Type
|
product
|
Smiles
|
COC12CCC(CC1)CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 44.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |